molecular formula C16H15N5O B2668193 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921166-50-9

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2668193
CAS RN: 921166-50-9
M. Wt: 293.33
InChI Key: KHVIQIGRONIVCO-UHFFFAOYSA-N
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Description

“4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a compound that belongs to the class of tetrazoles. Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Anticancer Activity

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide and its derivatives have shown promise in anticancer research. A study by Ravinaik et al. (2021) explored the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). Similarly, Salahuddin et al. (2014) synthesized derivatives evaluated for anticancer activity, finding significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Antiallergic Properties

The compound has been examined for its antiallergic properties. For instance, Honma et al. (1983) prepared a new series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, finding one derivative particularly potent in an antiallergic assay (Honma et al., 1983).

Material Science Applications

In material science, the compound has been utilized in the synthesis of novel polymers. Sugi et al. (2006) discussed the chain-growth polycondensation of derivatives, resulting in water-soluble poly(m-benzamide)s with potential applications in thermosensitive materials (Sugi et al., 2006).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of various heterocyclic compounds. For example, Mohareb et al. (2004) utilized similar compounds in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting its versatility in organic synthesis (Mohareb et al., 2004).

Antimicrobial Applications

In the realm of antimicrobial research, derivatives of this compound have been synthesized for antimicrobial applications. Bikobo et al. (2017) reported the synthesis of thiazole derivatives with significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Miscellaneous Applications

Further applications of this compound are seen in the synthesis of pH-responsive sensitizers for cancer photodynamic therapy, as investigated by Zhu et al. (2011), who studied a porphyrin derivative for generating singlet oxygen in acidic conditions (Zhu et al., 2011).

Mechanism of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these biological activities further and developing new pharmaceutical applications.

properties

IUPAC Name

4-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVIQIGRONIVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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